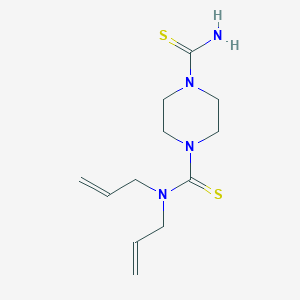
N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two prop-2-enyl groups attached to the nitrogen atoms of the piperazine ring, and two carbothioamide groups attached to the 1 and 4 positions of the piperazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization gives the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide groups to amines.
Substitution: The prop-2-enyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide involves its interaction with specific molecular targets. For example, as an enoyl-ACP reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of enoyl-acyl carrier proteins and thereby inhibiting fatty acid biosynthesis in bacteria . This mechanism is crucial for its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diprop-2-enylpiperazine-1,4-dicarbothioamide include other N,N’-disubstituted piperazines such as:
- N,N’-Bis(1,3,4-thiadiazole)piperazine
- N,N’-Bis(1,2,4-triazole)piperazine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of prop-2-enyl and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H20N4S2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-N,4-N-bis(prop-2-enyl)piperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C12H20N4S2/c1-3-5-15(6-4-2)12(18)16-9-7-14(8-10-16)11(13)17/h3-4H,1-2,5-10H2,(H2,13,17) |
InChI Key |
CLCCUMVRFDXFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=S)N1CCN(CC1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12221299.png)
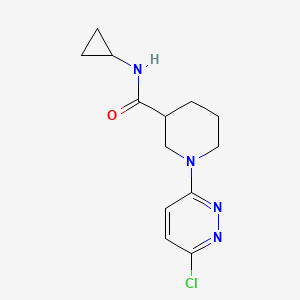
![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12221316.png)
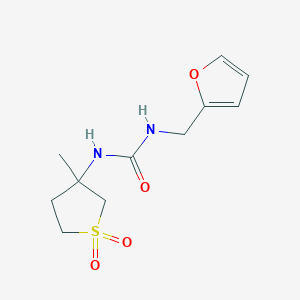
![2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12221324.png)

![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B12221344.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12221349.png)
![(5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12221355.png)
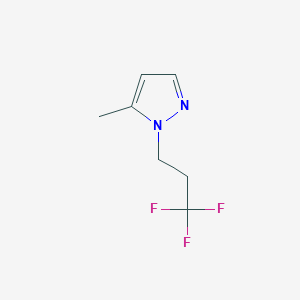
![N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B12221376.png)
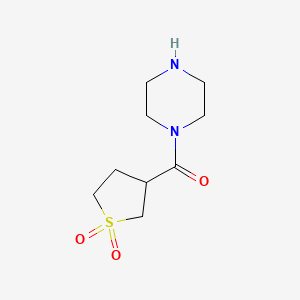
![3-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12221401.png)

